N-(2-Ethoxycyclopropyl)but-2-ynamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-ethoxycyclopropyl)but-2-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-5-9(11)10-7-6-8(7)12-4-2/h7-8H,4,6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKESGMFMQGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1NC(=O)C#CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2 Ethoxycyclopropyl but 2 Ynamide and Analogous Structures
Strategic N-Alkynylation of Amides in the Synthesis of Ynamides
Ynamides have become invaluable building blocks in organic synthesis due to their unique reactivity and stability compared to simpler ynamines. nih.gov The most direct and attractive strategy for synthesizing ynamides involves the N-alkynylation of amide derivatives. nih.gov Early methods, such as the base-catalyzed isomerization of propargyl amides or the dehydrohalogenation of halo enamides, have been largely superseded by more efficient cross-coupling reactions. nih.gov
The limitations of earlier methods spurred the development of more general and efficient protocols based on transition metal catalysis, with copper-catalyzed reactions emerging as the most prominent. nih.govnih.gov These methods facilitate the coupling of a wide range of amides with haloalkynes.
A significant breakthrough was the development of a copper(I)-catalyzed coupling of amides with alkynyl bromides. Hsung and coworkers reported in 2003 that a catalyst system originally developed by Buchwald for amide arylation and vinylation could be adapted for the N-alkynylation of oxazolidinones and lactams. nih.govthieme-connect.com This protocol typically employs a copper(I) salt (e.g., CuCN or CuSO₄·5H₂O), a diamine ligand such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, and a base like potassium phosphate (B84403) (K₃PO₄) at elevated temperatures. thieme-connect.comacs.orgbrad.ac.uk
Concurrently, the Danheiser laboratory developed a complementary, stoichiometric copper-mediated protocol that proceeds at room temperature. nih.gov This method involves the pre-formation of a copper-amide complex by treating the amide with a base like potassium bis(trimethylsilyl)amide (KHMDS), followed by the addition of one equivalent of copper(I) iodide (CuI). nih.gov The subsequent slow addition of an alkynyl bromide to this mixture results in the formation of the desired ynamide in good yields. nih.gov This pre-formation strategy is crucial as it minimizes the undesired homocoupling of the alkynyl bromide. nih.govnih.gov The reaction is believed to proceed through an oxidative addition of the copper(I) amide to the alkynyl halide, forming a copper(III) intermediate, which then undergoes reductive elimination to yield the ynamide. nih.gov
This stoichiometric method is particularly advantageous for thermally sensitive ynamides and has a broad substrate scope, including acyclic carbamates and sulfonamides, which are often poor substrates in the catalytic versions. nih.gov
| Feature | Hsung Catalytic Protocol | Danheiser Stoichiometric Protocol |
|---|---|---|
| Copper Source | Catalytic (e.g., CuCN, CuSO₄) thieme-connect.comacs.org | Stoichiometric (CuI) nih.gov |
| Temperature | High (90-150 °C) nih.govnih.gov | Room Temperature nih.gov |
| Base | K₃PO₄ thieme-connect.com | KHMDS nih.gov |
| Ligand | Diamine (e.g., DMEDA) thieme-connect.com | Pyridine (as solvent/ligand) nih.gov |
| Substrate Scope | Good for oxazolidinones, lactams; less effective for carbamates, sulfonamides. nih.gov | Broad; effective for carbamates, sulfonamides, oxazolidinones. nih.gov |
| Key Advantage | Uses only a catalytic amount of copper. nih.gov | Mild reaction conditions, suitable for thermally sensitive substrates. nih.gov |
While copper-catalyzed cross-coupling reactions are powerful, they rely on the availability of the corresponding alkynyl bromide. Modular synthesis provides an alternative that builds the ynamide functionality from simpler, more readily available starting materials.
A notable modular approach developed by Anderson and coworkers utilizes trichloroethene (TCE) as an inexpensive two-carbon building block. rsc.orgrsc.org In this strategy, an amide is first added to dichloroacetylene (B1204652) (generated in situ from TCE) to form a dichloroenamide intermediate. brad.ac.ukrsc.org This intermediate can then be treated with two equivalents of an organolithium reagent (e.g., n-BuLi or PhLi). The first equivalent causes elimination to form a lithiated ynamide, which is a potent nucleophile. brad.ac.uk This nucleophilic intermediate can then be trapped with a wide variety of electrophiles to install the C-substituent, affording the final ynamide product. brad.ac.ukrsc.org
This method is highly flexible, allowing for extensive variation of both the amide and the alkyne substituent from a common intermediate. rsc.org It has been successfully applied to challenging substrates, including hindered amides, aryl amides, and acyclic carbamates, overcoming limitations of other synthetic routes. rsc.orgrsc.org The range of electrophiles that can be used is broad, including alkyl halides, aldehydes, ketones, chloroformates, and epoxides. rsc.org
Synthesis and Functionalization of 2-Ethoxycyclopropyl Precursors
The synthesis of the target molecule, N-(2-Ethoxycyclopropyl)but-2-ynamide, requires the preparation of a key precursor: 2-ethoxycyclopropylamine. The construction of this substituted cyclopropane (B1198618) ring is a critical step. A common strategy for synthesizing cyclopropanes is the cyclopropanation of an alkene.
A plausible route to the 2-ethoxycyclopropyl moiety begins with ethyl vinyl ether. The double bond of this electron-rich alkene can undergo cyclopropanation. One classic method is the Simmons-Smith reaction, which typically involves diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid intermediate. This reaction is known to form cyclopropanes from alkenes.
Alternatively, catalytic methods using diazo compounds, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., rhodium or copper complexes) can be employed for cyclopropanation. The choice of catalyst can influence the stereochemical outcome of the reaction.
Once the 2-ethoxycyclopropane ring is formed (e.g., as an ester from cyclopropanation with ethyl diazoacetate), the functional groups must be manipulated to produce the desired amine. This can be achieved through a sequence of standard organic transformations. For example, a cyclopropyl (B3062369) ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. These rearrangements convert a carboxylic acid derivative (like an acyl azide) into an isocyanate, which is then hydrolyzed to the primary amine. This sequence provides access to the required 2-ethoxycyclopropylamine precursor.
Convergent and Divergent Synthesis Strategies for this compound
A convergent synthesis is generally more efficient for complex molecules as it involves preparing key fragments of the molecule separately and then joining them together in the final stages of the synthesis. nih.gov For this compound, a convergent approach is the most logical strategy. This involves:
Independent synthesis of the 2-ethoxycyclopropylamine precursor as described in section 2.2.
Independent preparation of the but-2-yne moiety, for instance, by generating 1-bromobut-2-yne from but-2-yn-1-ol.
A final coupling step between these two fragments using one of the N-alkynylation methods described in section 2.1, such as the copper-catalyzed coupling of 2-ethoxycyclopropylamine (or a protected derivative) with 1-bromobut-2-yne. This late-stage coupling maximizes efficiency by building complexity rapidly at the end of the synthesis.
A divergent synthesis , in contrast, begins with a common intermediate that is subsequently elaborated into a variety of different final products. researchgate.net While less direct for a single target, this strategy is valuable for creating a library of related compounds. A potential divergent strategy for analogs of this compound could start from a common ynamide core, such as N-(2-hydroxycyclopropyl)but-2-ynamide. The hydroxyl group on this common precursor could then be subjected to various functionalization reactions. For example, etherification with different alkyl halides (e.g., ethyl iodide for the target molecule, or methyl iodide, propyl iodide, etc.) would lead to a diverse set of N-(2-alkoxycyclopropyl)but-2-ynamide analogs. This approach allows for the systematic modification of the cyclopropyl substituent to explore structure-activity relationships.
Diastereoselective and Enantioselective Approaches to Cyclopropyl-Containing Ynamides
The 2-ethoxycyclopropane moiety in the target molecule contains two stereocenters, meaning it can exist as different stereoisomers (diastereomers and enantiomers). Controlling the stereochemistry during synthesis is a critical aspect of modern organic chemistry.
Diastereoselective approaches aim to control the relative configuration of the stereocenters. In the context of the 2-ethoxycyclopropane ring, this refers to the cis/trans relationship between the ethoxy group and the amino group. The diastereoselectivity of the synthesis is often established during the cyclopropanation step. For example, the stereochemical course of catalytic cyclopropanations using diazoacetates and transition metal catalysts can be influenced by the steric and electronic properties of the catalyst and the substrate, often leading to a preference for one diastereomer over the other. nih.gov Subsequent functional group manipulations would then need to be carried out in a stereoconservative manner to preserve the desired relative stereochemistry.
Enantioselective approaches are used to control the absolute configuration, producing a single enantiomer of the chiral molecule. This is typically achieved by using chiral catalysts, reagents, or auxiliaries.
Catalytic Asymmetric Cyclopropanation: A powerful method for establishing the absolute stereochemistry of the cyclopropane ring is through enantioselective cyclopropanation of the precursor alkene. This involves using a chiral transition metal complex (e.g., based on rhodium, copper, or ruthenium) that can differentiate between the two prochiral faces of the alkene, leading to the formation of one enantiomer of the cyclopropane product in excess. digitellinc.com
Resolution: Classical resolution involves separating a racemic mixture of the 2-ethoxycyclopropylamine precursor by forming diastereomeric salts with a chiral resolving agent (such as tartaric acid), followed by separation of these diastereomers and regeneration of the enantiomerically pure amine.
Chiral Auxiliary Approach: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, after which it is removed.
By employing these stereoselective strategies, it is possible to synthesize specific stereoisomers of this compound, which is often crucial for biological applications. mdpi.comnih.gov
Elucidation of Reaction Mechanisms and Reactivity Profiles of N 2 Ethoxycyclopropyl but 2 Ynamide
Cyclization Reaction Pathways Involving the Ynamide and Cyclopropyl (B3062369) Moieties
The ynamide and cyclopropyl groups in N-(2-ethoxycyclopropyl)but-2-ynamide are key players in a variety of cyclization reactions. The inherent strain of the three-membered ring and the electron-rich nature of the ynamide alkyne create a fertile ground for intramolecular and intermolecular cycloadditions, as well as unique rearrangement and expansion phenomena.
Intramolecular Cyclizations and Annulation Strategies
The proximate positioning of the ynamide and cyclopropyl moieties in this compound allows for a range of potential intramolecular cyclization and annulation strategies. These reactions can be triggered by thermal, photochemical, or catalytic activation, leading to the formation of complex polycyclic structures. For instance, under thermal or Lewis acid-catalyzed conditions, the ynamide can act as a nucleophile, attacking the electrophilic cyclopropane (B1198618) ring, which can be activated by the Lewis acid. This can lead to the formation of fused or bridged ring systems.
Furthermore, transition metal catalysis, particularly with gold or platinum complexes, is known to activate ynamides towards nucleophilic attack. In the case of this compound, a gold catalyst could coordinate to the alkyne, rendering it more electrophilic and susceptible to intramolecular attack by the cyclopropyl ring. This could initiate a cascade of reactions, ultimately leading to the formation of intricate molecular architectures.
Cyclopropane Ring Expansion Phenomena and Mechanisms
The strained nature of the cyclopropane ring in this compound makes it susceptible to ring-expansion reactions. acs.orgnih.govresearchgate.netnih.gov These transformations are often initiated by the formation of a carbocation adjacent to the cyclopropyl group, which can be generated through various means, including the addition of an electrophile to the ynamide.
Once the carbocation is formed, a rearrangement can occur where one of the cyclopropane C-C bonds migrates to the cationic center, resulting in the expansion of the three-membered ring to a four- or five-membered ring. The specific outcome of the ring expansion is dependent on the reaction conditions and the nature of the substituents on the cyclopropane ring. For instance, the presence of the ethoxy group on the cyclopropane ring in this compound can influence the regioselectivity of the ring-opening and subsequent expansion.
A representative mechanism for a Lewis acid-mediated ring expansion is depicted below:
Coordination of a Lewis acid to the ynamide nitrogen or oxygen atom, activating the molecule.
Intramolecular attack of the ynamide π-system onto the activated cyclopropane ring, or intermolecular attack of a nucleophile, leading to ring opening and formation of a carbocation.
Rearrangement of the carbocation via a 1,2-shift, resulting in the expansion of the cyclopropane ring.
Loss of the Lewis acid or subsequent reaction to yield the final, ring-expanded product.
[2+2] Cycloaddition Chemistry of Ynamides
Ynamides are well-documented to participate in [2+2] cycloaddition reactions with a variety of ketenes and alkenes. nih.govacs.orgrsc.orgrsc.orgacs.org In the context of this compound, the ynamide functionality can react with ketenes, generated in situ from acyl chlorides, to form highly substituted 3-aminocyclobutenones. rsc.org This reaction typically proceeds in a concerted fashion and offers a direct route to four-membered ring systems. rsc.org
Transition metal catalysts, such as those based on rhodium or ruthenium, can also mediate the [2+2] cycloaddition of ynamides with alkenes. acs.orgacs.org For this compound, this would involve the reaction of the ynamide with an alkene, such as norbornene, to yield the corresponding cyclobutene (B1205218) adduct. acs.org The reactivity of the ynamide in these cycloadditions can be influenced by the electronic nature of the substituent on the nitrogen atom. acs.org
| Reactant | Catalyst/Conditions | Product Type | Reference |
| Ketene | Thermal or Pd-catalyzed | 3-Aminocyclobutenone | nih.govrsc.org |
| Norbornene | Ru-catalyzed | Cyclobutene adduct | acs.org |
| Nitroalkenes | Rh-catalyzed | Cyclobutenamides | acs.org |
| Propargyl silyl (B83357) ethers | Lewis acid-catalyzed | Alkylidenecyclobutenones | rsc.org |
Cascade and Multicomponent Reaction Sequences
The dual reactivity of the ynamide and cyclopropyl groups makes this compound an ideal substrate for cascade and multicomponent reactions. researchgate.netrsc.orgnih.govmdpi.com These complex transformations allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation.
A plausible cascade reaction could be initiated by the gold-catalyzed cyclization of the ynamide, which generates a reactive intermediate that then undergoes further transformation involving the cyclopropyl ring. researchgate.netrsc.org For example, an intramolecular cyclization could be followed by a ring expansion of the cyclopropyl group, leading to the formation of a polycyclic product with a larger ring system.
Multicomponent reactions involving this compound could involve the simultaneous reaction of the ynamide, the cyclopropyl ring, and one or more external reactants. For instance, a three-component reaction could involve the ynamide, an aldehyde, and a nucleophile, leading to the formation of a highly functionalized product in a single step.
Nucleophilic and Electrophilic Additions to the Alkynyl Amide Functional Group
The polarized nature of the ynamide triple bond in this compound allows for both nucleophilic and electrophilic additions. nih.govacs.orgresearchgate.netresearchgate.netbham.ac.ukquora.com The nitrogen atom donates electron density to the alkyne, making the α-carbon electrophilic and the β-carbon nucleophilic. rsc.org
Nucleophilic additions to the β-carbon of the ynamide are common, particularly with soft nucleophiles such as thiols and amines. acs.orgresearchgate.netbham.ac.uk These reactions can proceed under base-catalyzed conditions and are often highly stereoselective. researchgate.net For example, the addition of a thiol to this compound would be expected to yield a vinyl sulfide.
Electrophilic additions to the ynamide are also possible, with the β-carbon acting as the nucleophilic center. nih.gov For instance, the reaction of this compound with a proton source would generate a keteniminium ion, which can then be trapped by a nucleophile. rsc.org
| Reagent Type | Site of Attack | Product Type | Reference |
| Nucleophiles (e.g., thiols, amines) | β-carbon | Vinyl sulfides, Enamines | acs.orgresearchgate.netbham.ac.uk |
| Electrophiles (e.g., H+, halogens) | β-carbon | Keteniminium ions, α-haloenamides | rsc.orgnih.gov |
| Aldehydes | α-carbon (after deprotonation) | Propargylic alcohols | rsc.orgnih.govnih.gov |
Transformations at the Amide Linkage and Cyclopropyl Ring
Beyond the reactivity of the ynamide and cyclopropane moieties in concert, transformations can also be effected at the individual functional groups. The amide linkage in this compound can be cleaved under hydrolytic conditions, although it is generally more stable than a simple amide due to the presence of the alkyne.
The cyclopropyl ring itself can undergo a variety of transformations that are independent of the ynamide functionality. For example, N-cyclopropylamides have been shown to undergo ring-opening rearrangement reactions in the presence of Lewis acids like AlCl₃ to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net This reactivity is driven by the relief of ring strain and the formation of a stable intermediate. rsc.org Additionally, photochemical activation can lead to formal [3+2] cycloadditions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems. chemrxiv.org While this compound is not an N-aryl cyclopropylamine, similar photochemical reactivity might be accessible under certain conditions.
| Transformation | Reagent/Conditions | Product Type | Reference |
| Amide Cleavage | Hydrolysis | Carboxylic acid and amine | General amide chemistry |
| Cyclopropane Ring Opening | AlCl₃ | N-(2-chloropropyl)amide or 5-methyl-2-oxazoline | rsc.orgresearchgate.net |
| Photochemical [3+2] Cycloaddition | UV light, α,β-unsaturated carbonyl | N-arylaminocycloalkyl compounds | chemrxiv.org |
Transition Metal-Catalyzed Reactivity (e.g., Palladium, Copper, Gold Catalysis)
The presence of the electron-donating nitrogen atom adjacent to the carbon-carbon triple bond polarizes the ynamide functionality, making it a highly reactive and versatile substrate for transition metal catalysis. nih.govacs.org This polarization facilitates a variety of transformations, including cyclizations, coupling reactions, and cycloadditions, often proceeding with high regio- and stereoselectivity.
Palladium catalysts are renowned for their ability to mediate a diverse range of organic transformations, and their application in ynamide chemistry is no exception. researchtrend.netmdpi.com Palladium-catalyzed reactions of ynamides often involve cascade or domino processes, where multiple bonds are formed in a single operation. researchtrend.netdntb.gov.ua For a molecule like this compound, palladium catalysis could enable intramolecular cyclization reactions if a suitable tethered halide or other reactive group were present in the molecule.
A key reaction type is the palladium-catalyzed cyclization of ynamides with boronic acids. rsc.orgresearchgate.net This process, involving a carbopalladation mechanism, can lead to the formation of various heterocyclic structures. For instance, the reaction of a tethered iodosulfonamide ynamide with a boronic acid in the presence of a palladium catalyst can yield benzofused sultams. rsc.org While this compound does not possess the required iodosulfonamide group for this specific transformation, this example highlights the potential for palladium-catalyzed annulation strategies.
Furthermore, palladium catalysts are effective in promoting the cycloisomerization of enynamides, which are molecules containing both an alkene and an ynamide moiety. nih.gov These reactions provide rapid access to a variety of nitrogen-containing cyclic frameworks.
| Ynamide Substrate | Reaction Partner | Palladium Catalyst/Ligand | Conditions | Product | Yield |
|---|---|---|---|---|---|
| N-(2-iodophenyl)-N-methyl-4-phenylbut-2-ynamide | Phenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3, Toluene, 100 °C | (Z)-3-(1,2-diphenylvinyl)-1-methylbenzo[d]isothiazole 1,1-dioxide | 85% |
| N-allyl-N-(prop-2-yn-1-yl)tosylamide (enynamide) | - | Pd(PPh3)4 | Toluene, 80 °C | Cycloisomerized azacycle | Not specified |
Copper catalysis offers a cost-effective and efficient alternative for activating ynamides towards various transformations. chemrxiv.orgchemrxiv.org Copper-catalyzed reactions of ynamides include nucleophilic additions, cycloadditions, and cascade reactions leading to complex nitrogen-containing heterocycles. researchgate.netresearchgate.net
One significant application is the copper-catalyzed hydroarylation of ynamides using boronic acids. chemrxiv.orgnih.gov This reaction proceeds with high regio- and stereoselectivity to produce (E)-α,β-disubstituted enamides under mild conditions. chemrxiv.org For this compound, a reaction with an aryl boronic acid in the presence of a copper catalyst would be expected to yield the corresponding trans-hydroarylation product.
Copper catalysts are also proficient in generating α-imino copper carbenes from the reaction of ynamides with azides. researchgate.net These reactive intermediates can then undergo a variety of subsequent transformations, including enantioselective cascade cyclizations, to construct chiral polycyclic pyrroles. acs.orgresearchgate.net This highlights the potential for this compound to participate in complex, multi-bond forming reactions. Additionally, copper-catalyzed additions of ynamides to acyl chlorides provide a direct route to 3-aminoynones. nih.gov
| Ynamide Substrate | Reaction Partner | Copper Catalyst/Ligand | Conditions | Product | Yield |
|---|---|---|---|---|---|
| N-phenyl-N-(phenylethynyl)tosylamide | Phenylboronic acid | Cu(OAc)2 / BINAP | t-BuOH, 80 °C | (E)-N-(1,2-diphenylvinyl)-4-methyl-N-phenylbenzenesulfonamide | 95% |
| N-allyl-N-(6-chlorohex-1-yn-1-yl)benzenesulfonamide | Phenylacetylene | CuTiO3 / Phenanthroline | K2CO3, Toluene, 100 °C | 7-membered N-heterocycle | 72% |
| N-phenyl-N-(prop-1-yn-1-yl)tosylamide | Benzoyl chloride | CuI | DIPEA, Chloroform, 30 °C | N-(3-oxo-3-phenylprop-1-yn-1-yl)-N,4-diphenylbenzenesulfonamide | 90% |
Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating the alkyne moiety of ynamides towards nucleophilic attack due to their strong π-acidity. nih.govmdpi.com This has led to the development of a vast number of gold-catalyzed transformations of ynamides, including cyclizations, cycloadditions, and rearrangements. thieme-connect.comacs.org
A common reaction pathway involves the gold-catalyzed activation of the ynamide to form a highly electrophilic keteniminium ion intermediate. nih.govacs.org This intermediate can then be trapped by various nucleophiles. In the context of this compound, if a suitable intramolecular nucleophile were present, this could trigger a cyclization cascade. For example, gold-catalyzed intramolecular hydroalkylation of ynamides bearing a benzylic C-H bond can lead to the formation of polysubstituted indenes. nih.gov
Gold catalysts also mediate formal [3+2] cycloadditions between ynamides and species like isoxazoles, which act as nitrene-transfer reagents. mdpi.comthieme-connect.com This leads to the formation of 2-aminopyrroles through the generation of an α-imino gold carbene. mdpi.com Furthermore, gold-catalyzed cycloisomerization of ene-ynamides and oxidative cyclization with oxidants like quinoline (B57606) N-oxide are also well-established transformations. acs.org
| Ynamide Substrate | Reaction Partner | Gold Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| N-(2-phenylethyl)-N-(phenylethynyl)tosylamide | - | IPrAuNTf2 | DCM, rt | Indene derivative | 78% (NMR Yield) |
| N-benzyl-N-(phenylethynyl)tosylamide | 3,5-Diphenylisoxazole | IPrAuCl / AgNTf2 | DCE, 80 °C | Substituted 2-aminopyrrole | 95% |
| N-Boc-6-(phenylethynyl)-3,4-dihydro-2H-pyridine | - | Ph3PAuOTf | Toluene, reflux | Vinylogous amide | 90% |
Comprehensive Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the initial and most crucial data for the structural verification of N-(2-Ethoxycyclopropyl)but-2-ynamide.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key expected resonances would include those for the ethoxy group (a triplet and a quartet), the cyclopropyl (B3062369) ring protons (complex multiplets), the methyl group on the butynamide moiety (a singlet or doublet depending on coupling), and the amide N-H proton (a broad singlet). The chemical shifts (δ) and coupling constants (J) would be instrumental in assigning these protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms. Expected signals would correspond to the carbonyl carbon of the amide, the two alkyne carbons, the carbons of the cyclopropyl ring, the ethoxy group carbons, and the methyl carbon. The chemical shifts of these signals would be indicative of their electronic environment.
A hypothetical data table for the expected NMR shifts is presented below.
| Assignment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Multiplicity | |
| CH₃ (butynamide) | e.g., 1.8 - 2.0 | s |
| C≡C | - | - |
| C=O | - | - |
| N-H | e.g., 7.5 - 8.5 | br s |
| CH (cyclopropyl) | e.g., 2.5 - 3.0 | m |
| CH₂ (cyclopropyl) | e.g., 0.5 - 1.5 | m |
| O-CH₂ | e.g., 3.4 - 3.7 | q |
| O-CH₂-CH₃ | e.g., 1.1 - 1.3 | t |
Note: This table is illustrative and not based on experimental data.
To unambiguously assign the ¹H and ¹³C NMR signals and to determine the connectivity of atoms, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the coupling between the -CH₂- and -CH₃ protons of the ethoxy group and the complex couplings within the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing longer-range connectivity (over 2-3 bonds). It would be used to connect fragments of the molecule, for example, by showing correlations from the amide N-H proton to the carbonyl carbon and the cyclopropyl methine carbon, and from the butynamide methyl protons to the alkyne carbons.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C≡C Stretch (Alkyne) | 2100 - 2260 (weak) |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 |
| C-O Stretch (Ether) | 1050 - 1150 |
Note: This table is illustrative and not based on experimental data.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would provide the exact molecular weight of this compound, allowing for the determination of its elemental formula. Fragmentation analysis within the mass spectrometer would also offer structural information by showing the characteristic breakdown of the molecule, which would be expected to involve cleavage of the amide bond and fragmentation of the cyclopropyl and ethoxy groups.
Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophores in this compound are the amide group and the carbon-carbon triple bond. The UV-Vis spectrum would likely show absorptions in the shorter wavelength UV region, characteristic of these functional groups. The position (λmax) and intensity (ε) of these absorptions would be recorded.
Theoretical and Computational Chemistry Investigations of N 2 Ethoxycyclopropyl but 2 Ynamide
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular system. DFT methods offer a good balance between computational cost and accuracy, making them a popular choice for studying organic molecules of this size.
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like N-(2-Ethoxycyclopropyl)but-2-ynamide, multiple stable conformations, or rotamers, may exist. NMR studies combined with ab initio calculations on similar secondary N-cyclopropyl amides have revealed unexpected conformational behaviors. nih.govacs.org Unlike other aliphatic secondary acetamides, N-cyclopropylacetamides can exhibit a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond in nonpolar solvents. nih.govacs.orgacs.org Furthermore, these molecules tend to adopt an ortho conformation around the N-cyclopropyl bond, as opposed to the more common anti conformation. nih.govacs.org
A thorough conformational search for this compound would be performed by systematically rotating the rotatable bonds, including the C-N amide bond, the N-cyclopropyl bond, the C-O ethoxy bond, and the C-C bonds of the ethyl group. Each resulting conformation would be subjected to geometry optimization using a DFT functional, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)) to find the local energy minima on the potential energy surface. The relative energies of these conformers would then be calculated to identify the global minimum and the populations of other low-energy conformers at a given temperature.
Illustrative Data Table for Conformational Analysis:
| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| Z-ortho | ~180° | 0.00 | 75.2 |
| E-ortho | ~0° | 1.50 | 8.8 |
| Z-anti | ~180° | 2.50 | 1.5 |
| E-anti | ~0° | 3.50 | 0.2 |
Note: This data is illustrative and represents a plausible outcome based on studies of related N-cyclopropyl amides.
Once the optimized geometry is obtained, DFT calculations can provide a wealth of information about the electronic structure of this compound. Analysis of the frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms and the alkyne's pi-system, indicating these as sites for electrophilic attack, while the regions around the hydrogen atoms would exhibit a positive potential.
Ynamides are versatile building blocks in organic synthesis and can participate in a variety of reactions, including cycloadditions and dearomative spirocyclization. rsc.orgnih.gov Computational studies are essential for elucidating the mechanisms of these reactions. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.
For instance, the mechanism of a [5+2] cycloisomerization reaction involving an ynamide can be investigated. nih.govresearchgate.net DFT calculations can be used to locate the transition state structure for the key bond-forming steps. Frequency calculations are then performed to confirm that the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a critical factor in determining the reaction rate. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined.
Molecular Dynamics Simulations for Conformational Flux and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govdovepress.com An MD simulation of this compound, either in the gas phase or in a solvent, would involve solving Newton's equations of motion for the atoms in the system.
MD simulations can provide a more realistic picture of the conformational landscape by revealing the transitions between different conformations and the timescales on which these transitions occur. dovepress.com This is particularly important for understanding the flexibility of the ethoxy and cyclopropyl (B3062369) groups and the dynamics of the amide bond isomerization.
Furthermore, MD simulations can be used to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, or the molecule in a solvent like water or a nonpolar solvent, one can investigate the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. This information is valuable for understanding the bulk properties of the compound.
Advanced Computational Methods for Predicting Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure validation. cas.cznih.govmit.eduaip.org
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks in the IR and Raman spectra. The calculated spectrum can be used to assign the vibrational modes of the experimental spectrum. For amides, the C=O stretch (Amide I band) is a particularly strong and characteristic vibration. mit.eduaip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These theoretical chemical shifts, when compared to experimental values, can help in the structural elucidation and conformational analysis of the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. This can provide information about the electronic transitions within the molecule.
Illustrative Data Table for Predicted Spectroscopic Data:
| Spectroscopic Property | Calculated Value | Experimental Value |
| IR: ν(C=O) (cm⁻¹) | 1685 | (To be determined) |
| ¹³C NMR: δ(C=O) (ppm) | 170.2 | (To be determined) |
| ¹H NMR: δ(N-H) (ppm) | 7.8 | (To be determined) |
| UV-Vis: λmax (nm) | 220 | (To be determined) |
Note: The calculated values are illustrative and would be obtained from specific computational models.
Exploration of Aromaticity and Aromatic Stabilization Energies in Derived Systems
While this compound is not itself aromatic, ynamides are known precursors to a variety of heterocyclic compounds, some of which may exhibit aromaticity. nih.govmdpi.comresearchgate.net For example, ynamides can undergo cyclization reactions to form five- or six-membered nitrogen-containing heterocycles. nih.gov
Computational methods can be employed to assess the aromaticity of these potential derived systems. The Nucleus-Independent Chemical Shift (NICS) is a common method for quantifying aromaticity. unirioja.es NICS values are typically calculated at the center of a ring; negative values are indicative of aromatic character, while positive values suggest anti-aromaticity. The aromatic stabilization energy (ASE) can also be calculated by comparing the energy of the cyclic system to an appropriate acyclic reference compound. These calculations can predict the stability and potential for the synthesis of novel aromatic compounds derived from this compound.
Strategic Synthetic Applications and Functional Derivatization of N 2 Ethoxycyclopropyl but 2 Ynamide
Utilization as a Versatile Building Block in Complex Chemical Synthesis
N-(2-Ethoxycyclopropyl)but-2-ynamide represents a highly functionalized and promising building block for complex chemical synthesis. The inherent reactivity of the ynamide moiety, coupled with the strained cyclopropane (B1198618) ring and the internal alkyne, offers multiple avenues for synthetic transformations. Ynamides, in general, are recognized for their dual nucleophilic and electrophilic character at the β- and α-carbons of the alkyne, respectively, which allows for a wide range of chemical manipulations. brad.ac.uk
The presence of the N-(2-ethoxycyclopropyl) group is anticipated to significantly influence the reactivity and selectivity of synthetic transformations. The cyclopropyl (B3062369) group itself can participate in various ring-opening and rearrangement reactions, often catalyzed by transition metals. acs.orgsci-hub.red For instance, gold-catalyzed cyclization of cyclopropyl ynamides has been shown to lead to the divergent construction of fully substituted pyrroles and cyclopentadiene (B3395910) derivatives through pathways involving a 1,2-cyclopropyl migration or a proton transfer. nih.gov This highlights the potential of the cyclopropyl group in this compound to direct the formation of complex polycyclic systems.
Furthermore, the ethoxy substituent on the cyclopropane ring can modulate the electronic properties of the ring and may act as a coordinating group for metal catalysts, thereby influencing the stereochemical outcome of reactions. The but-2-ynamide (B6235448) structure, being an internal ynamide, offers different reactivity profiles compared to terminal ynamides, potentially leading to novel molecular scaffolds.
The versatility of ynamides as building blocks is well-documented and can be extrapolated to this compound. Their applications span a wide array of reactions, including:
Cycloaddition Reactions: Ynamides readily participate in [2+2], [3+2], and [4+2] cycloaddition reactions to construct various carbo- and heterocyclic frameworks. nih.govepfl.chnih.gov
Cycloisomerization Reactions: Transition metal-catalyzed cycloisomerization of ynamides provides access to a diverse range of cyclic structures. researchgate.net
Coupling Reactions: Ynamides can undergo various coupling reactions, such as Negishi and Sonogashira couplings, to introduce further complexity. brad.ac.uknih.gov
The combination of these reactive sites within this compound makes it a potent precursor for the synthesis of novel and intricate molecular architectures with potential applications in medicinal chemistry and materials science.
Role in the Construction of Diverse Heterocyclic Scaffolds
A significant application of ynamides lies in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.govmdpi.com this compound is poised to be a valuable precursor for a variety of heterocyclic scaffolds due to the unique combination of its functional groups.
The ynamide functionality is a well-established linchpin for the synthesis of nitrogen-containing heterocycles. For example, intramolecular cyclization reactions of ynamides can lead to the formation of indoles, quinolines, and other fused N-heterocycles. nih.gov The cyclopropyl group can also play a crucial role in directing these cyclizations. Gold-catalyzed annulations of cyclopropyl ynamides have been demonstrated to produce fully substituted pyrroles. nih.gov This suggests that this compound could be a key starting material for the synthesis of highly substituted pyrrole (B145914) derivatives.
Furthermore, the strained cyclopropane ring can undergo ring-opening reactions to generate reactive intermediates that can be trapped intramolecularly to form larger heterocyclic rings. For instance, N-cyclopropylamides have been shown to undergo ring-opening rearrangements to afford N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. researchgate.netrsc.org While this reactivity is demonstrated on the amide itself, similar transformations involving the cyclopropyl group of the ynamide under appropriate conditions could lead to novel heterocyclic systems.
The internal nature of the but-2-ynamide alkyne can also be exploited in the construction of heterocycles. For example, cycloaddition reactions with 1,3-dipoles would lead to five-membered heterocyclic rings with substituents derived from the butynyl chain. The following table illustrates the potential of ynamides in the synthesis of diverse heterocyclic scaffolds, which can be analogously considered for this compound.
| Ynamide Precursor Type | Reaction Type | Resulting Heterocyclic Scaffold | Catalyst/Conditions |
| N-Aryl Ynamide | Intramolecular [4+2] Cycloaddition | Tetrahydroquinoline | Thermal |
| Cyclopropyl Ynamide | Gold-Catalyzed Cyclization | Fully Substituted Pyrrole | Au(I) catalyst |
| N-Propargyl Ynamide | Copper-Catalyzed Cascade Cyclization | Polycyclic Pyrrole | Cu(I) catalyst |
| Ynamide | [3+2] Cycloaddition with Nitrones | Isoxazoline | Thermal |
This table is a representation of known ynamide reactivity and suggests the potential pathways available for this compound.
Preparation of Functionalized Derivatives with Tunable Reactivity
The synthetic utility of this compound can be significantly expanded through the preparation of its functionalized derivatives. The structure of this compound offers several sites for modification, allowing for the fine-tuning of its reactivity and the introduction of diverse functional groups.
Methods for the synthesis of ynamides are well-established and can be adapted for the preparation of derivatives of this compound. brad.ac.uknih.gov Copper-catalyzed coupling of an appropriate amide with an alkynyl bromide is a common and efficient method for ynamide synthesis. nih.gov By varying the structure of the starting materials, a library of derivatives can be generated.
Functionalization of the N-substituent: The N-(2-ethoxycyclopropyl) group can be modified prior to its introduction or potentially post-synthesis. For instance, the ethoxy group could be replaced with other alkoxy groups or functional handles to modulate steric and electronic properties.
Functionalization of the Alkyne: The but-2-ynamide moiety provides opportunities for derivatization. While it is an internal alkyne, reactions at the terminal methyl group could be envisioned. More commonly, the entire but-2-ynyl group could be replaced with other substituted alkynyl chains during the synthesis. For example, using different 1-bromoalkynes in the copper-catalyzed coupling reaction would lead to a variety of N-(2-ethoxycyclopropyl) ynamides with different substituents on the alkyne.
The following table summarizes potential strategies for the preparation of functionalized derivatives of this compound:
| Site of Functionalization | Synthetic Strategy | Potential Derivatives |
| N-Cyclopropyl Ring | Use of substituted cyclopropylamines in the initial synthesis. | Derivatives with substituents on the cyclopropane ring. |
| Alkoxy Group | Variation of the alcohol used to form the ether linkage. | Methoxy, propoxy, or other functionalized alkoxy derivatives. |
| Alkyne Moiety | Use of different 1-bromoalkynes in the coupling reaction. | Ynamides with aryl, silyl (B83357), or other alkyl groups on the alkyne. |
| Amide Backbone | Modification of the but-2-ynamide precursor. | Introduction of substituents on the butynyl chain. |
These functionalized derivatives would exhibit tunable reactivity, allowing for precise control over subsequent synthetic transformations and the targeted synthesis of complex molecules.
Design and Synthesis of Novel Chemical Scaffolds for Academic Exploration
The unique structural features of this compound make it an excellent candidate for the design and synthesis of novel chemical scaffolds for academic exploration. The combination of a strained ring, a reactive ynamide, and an internal alkyne in a single molecule opens the door to unprecedented chemical transformations and the discovery of new reaction pathways.
One area of academic interest would be the exploration of tandem reactions that leverage the multiple reactive sites within the molecule. For example, a reaction cascade could be initiated by the ring-opening of the cyclopropane, followed by an intramolecular cyclization involving the ynamide. Such a strategy could lead to the rapid assembly of complex polycyclic structures from a relatively simple starting material.
The development of stereoselective reactions using this compound is another promising avenue for academic research. The presence of stereocenters on the cyclopropane ring and the potential for creating new stereocenters in subsequent reactions make this molecule an attractive substrate for asymmetric catalysis. Chiral ligands could be employed to control the stereochemical outcome of metal-catalyzed transformations, leading to the enantioselective synthesis of novel compounds.
Furthermore, the synthesis and study of the electronic and photophysical properties of novel scaffolds derived from this compound could be of significant interest. The incorporation of this ynamide into larger conjugated systems could lead to new materials with interesting optoelectronic properties.
The exploration of the chemical space accessible from this compound is likely to uncover new synthetic methodologies and contribute to a deeper understanding of the reactivity of complex organic molecules. The potential for the discovery of novel molecular architectures with unique properties underscores the importance of this compound as a target for academic research.
Prospective Research Directions and Emerging Challenges in N 2 Ethoxycyclopropyl but 2 Ynamide Chemistry
Development of Sustainable and Green Synthetic Methodologies
The pharmaceutical and chemical industries are increasingly prioritizing the adoption of green and sustainable practices to minimize environmental impact. mdpi.com For the synthesis of N-(2-ethoxycyclopropyl)but-2-ynamide, future research will likely focus on developing methodologies that adhere to the principles of green chemistry.
Key areas of development include:
Transition-Metal-Free Synthesis: While many ynamide syntheses rely on copper or palladium catalysis, exploring transition-metal-free alternatives is a significant goal. rsc.org This could involve base-mediated couplings or the use of hypervalent iodine reagents. rsc.org Such methods would circumvent the issues of metal contamination in the final product and the costs associated with catalyst removal.
Atom Economy and Waste Reduction: Designing synthetic routes with high atom economy is crucial. This involves maximizing the incorporation of atoms from the starting materials into the final product. For instance, developing one-pot reactions where multiple synthetic steps are carried out in a single vessel can significantly reduce waste and improve efficiency. mdpi.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents is a key aspect of green chemistry. mdpi.comresearchgate.net Research into the synthesis of this compound in such solvents would be a significant step towards sustainability.
Energy Efficiency: Employing energy-efficient synthetic methods such as mechanochemistry or photoredox catalysis can reduce the carbon footprint of the synthesis. mdpi.com These techniques often allow reactions to proceed at room temperature, thus lowering energy consumption.
| Synthetic Approach | Catalyst | Solvent | Key Advantages | Potential Challenges |
| Traditional Synthesis | Copper or Palladium | Dichloromethane, Toluene | High yields, well-established | Metal contamination, use of hazardous solvents, energy-intensive |
| Green Synthesis | None or Organocatalyst | Water, Ethanol, or scCO2 | Reduced waste, improved safety, lower cost, sustainability mdpi.comrsc.org | Lower yields, catalyst development, reaction optimization |
Discovery of Unprecedented Reaction Pathways and Selectivity Control
The unique electronic and steric properties of this compound make it a promising substrate for discovering novel chemical transformations. The interplay between the ynamide and the cyclopropyl (B3062369) group could lead to unprecedented reaction pathways.
Future research in this area could focus on:
Skeletal Rearrangements: Ynamides are known to undergo skeletal rearrangements under acidic conditions. rsc.org The presence of the cyclopropyl ring in this compound could lead to unique rearrangement pathways, potentially providing access to novel heterocyclic scaffolds.
Cycloaddition Reactions: The electron-rich alkyne of the ynamide can participate in various cycloaddition reactions. Investigating [2+2], [4+2], and [3+2] cycloadditions with different reaction partners could yield a diverse range of complex cyclic molecules. The stereochemistry of the cyclopropyl group can be exploited to control the stereoselectivity of these reactions.
Domino and Cascade Reactions: Designing domino or cascade reactions starting from this compound would enable the rapid construction of complex molecular architectures from simple starting materials. bham.ac.uk The reactivity of both the ynamide and the cyclopropyl ring could be harnessed in a sequential manner to build molecular complexity efficiently.
| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Significance |
| Skeletal Rearrangement | Brønsted or Lewis acids | Novel heterocyclic compounds | Access to new chemical space for drug discovery rsc.org |
| [3+2] Cycloaddition | Azides, Nitrones | Functionalized triazoles, isoxazolines | Synthesis of biologically relevant heterocycles |
| Domino Reaction | Transition metal catalyst and a nucleophile | Polycyclic nitrogen-containing molecules | Rapid assembly of complex molecular scaffolds bham.ac.uk |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and automation. researchgate.netmdpi.com The integration of the synthesis of this compound with flow chemistry platforms presents a significant opportunity for process optimization and on-demand manufacturing.
Key aspects of this integration include:
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for its production in a safer and more controlled manner compared to traditional batch synthesis. nih.gov This is particularly important when dealing with potentially energetic intermediates or reagents.
Automated Optimization: Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction parameters, such as temperature, pressure, and reagent stoichiometry, to identify the optimal conditions for the synthesis. chemrxiv.org This can significantly accelerate the process development timeline.
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single continuous process without the need for isolating and purifying intermediates. nih.gov This can lead to significant improvements in efficiency and a reduction in waste.
Advanced In Silico Modeling for Predictive Retrosynthesis and Reaction Optimization
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. nih.gov For this compound, these methods can be employed to accelerate the discovery of new reactions and to optimize existing synthetic routes.
Prospective applications of in silico modeling include:
Predictive Retrosynthesis: Using artificial intelligence and machine learning algorithms to predict viable synthetic routes to this compound and its derivatives. This can help chemists to identify novel and more efficient synthetic strategies.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving this compound. nih.gov This fundamental understanding can guide the design of new catalysts and the optimization of reaction conditions to improve selectivity and yield.
Virtual Screening: In silico methods can be used to screen virtual libraries of catalysts and reagents to identify the most promising candidates for a particular transformation, thereby reducing the need for extensive experimental screening.
Exploration of Interdisciplinary Applications within Materials Science and Supramolecular Chemistry
The unique structural features of this compound make it an interesting building block for the construction of novel materials and supramolecular assemblies. mdpi.com
Potential interdisciplinary applications to be explored include:
Polymer Synthesis: The ynamide functionality can be used as a monomer in polymerization reactions to create novel polymers with interesting electronic and optical properties. The cyclopropyl group can introduce unique conformational constraints into the polymer backbone.
Organic Electronics: Ynamide-containing molecules have been explored for their potential in organic electronics. mdpi.com this compound could be a precursor to π-conjugated systems that could find applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Supramolecular Chemistry: The amide group in this compound can participate in hydrogen bonding, which is a key interaction in supramolecular chemistry. nwhitegroup.com This could be exploited to construct self-assembling systems, such as gels, liquid crystals, or molecular cages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
